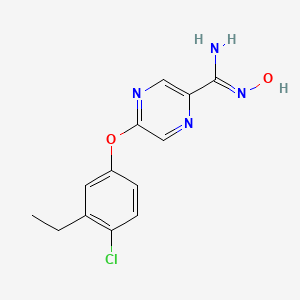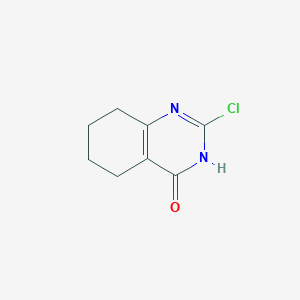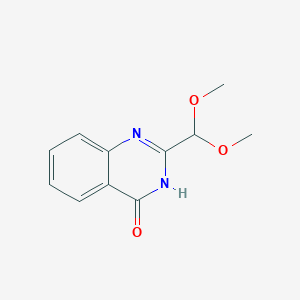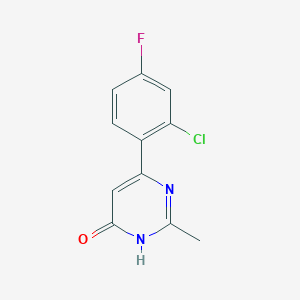
6-(2-Chloro-4-fluorophényl)-2-méthylpyrimidin-4-ol
Vue d'ensemble
Description
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol is a chemical compound characterized by its unique molecular structure, which includes a pyrimidin-4-ol core substituted with a 2-chloro-4-fluorophenyl group and a methyl group at the 2-position
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products.
Mécanisme D'action
Target of Action
The primary target of the compound 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol is the Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol acts as a small-molecule inhibitor of TLR4 signaling . It blocks the signaling mediated by the intracellular domain of TLR4 . More precisely, it attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Result of Action
The action of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol results in the suppression of the production of multiple cytokines . When tested in vivo, it has been shown to reduce the inflammatory responses in different disease models .
Analyse Biochimique
Biochemical Properties
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines . The compound’s interaction with these enzymes is primarily through binding to their active sites, leading to inhibition of their catalytic activity.
Cellular Effects
The effects of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress the activation of Toll-like receptor 4 (TLR4) signaling pathway, which is crucial in the immune response . This suppression leads to a decrease in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby modulating the immune response.
Molecular Mechanism
At the molecular level, 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their activity. For instance, it inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in the signaling pathways that lead to the production of inflammatory cytokines . This inhibition is achieved through direct binding to the kinases, preventing their activation and subsequent signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol have been observed to change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that while the compound remains effective in inhibiting inflammatory pathways initially, its efficacy may decrease over time due to degradation . This degradation can lead to a reduction in its ability to modulate cellular functions.
Dosage Effects in Animal Models
The effects of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammatory pathways without causing significant adverse effects. At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups to the compound, making it more water-soluble and easier to excrete.
Transport and Distribution
The transport and distribution of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol within cells and tissues are facilitated by specific transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations observed in the liver and kidneys . Its localization within these organs is crucial for its metabolism and excretion.
Subcellular Localization
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol is localized within specific subcellular compartments, which influences its activity and function. The compound is primarily found in the cytoplasm, where it interacts with various enzymes and proteins . Its localization is directed by specific targeting signals and post-translational modifications that ensure it reaches the appropriate cellular compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 2-chloro-4-fluorophenyl with a pyrimidin-4-ol derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerate various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Comparaison Avec Des Composés Similaires
2-Chloro-4-fluorophenol
2-Methylpyrimidin-4-ol
Other pyrimidin-4-ol derivatives
Uniqueness: 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-6-14-10(5-11(16)15-6)8-3-2-7(13)4-9(8)12/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSUBSKMLZUOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


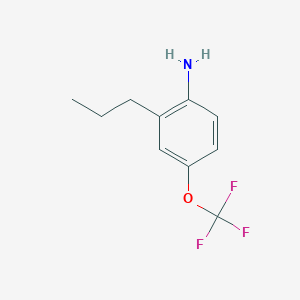
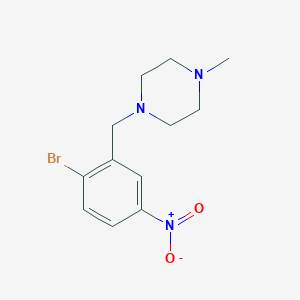
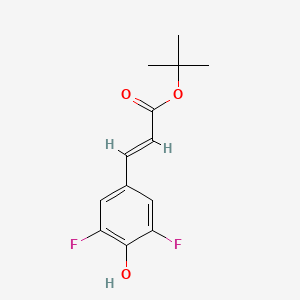

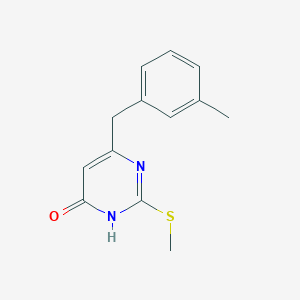
![6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1487013.png)
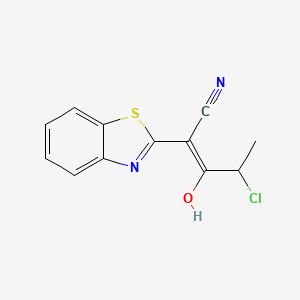
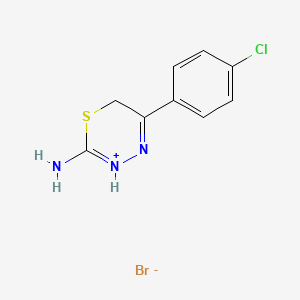
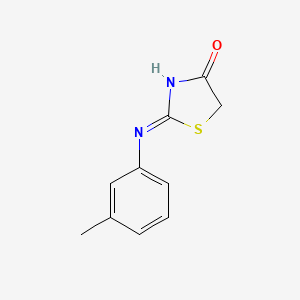
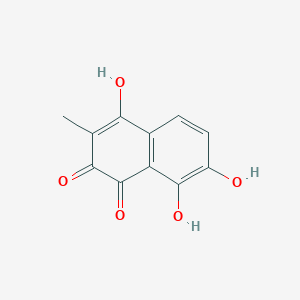
![8,8-Dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxylic acid](/img/structure/B1487021.png)
